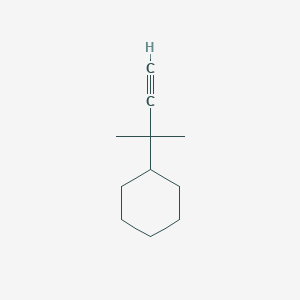

(2-Methylbut-3-yn-2-yl)cyclohexane

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H18 |

|---|---|

Molecular Weight |

150.26 g/mol |

IUPAC Name |

2-methylbut-3-yn-2-ylcyclohexane |

InChI |

InChI=1S/C11H18/c1-4-11(2,3)10-8-6-5-7-9-10/h1,10H,5-9H2,2-3H3 |

InChI Key |

PCKFBGABNODKJD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C#C)C1CCCCC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Methylbut 3 Yn 2 Yl Cyclohexane and Analogous Structures

Alkylation Strategies for Terminal Alkynes with Cyclohexyl Groups

The alkylation of terminal alkynes is a fundamental carbon-carbon bond-forming reaction. This process typically involves the deprotonation of a terminal alkyne to form a potent nucleophile, the acetylide anion, which then reacts with an electrophilic alkyl halide. ucalgary.cayoutube.com

Nucleophilic Substitution Reactions with Sterically Hindered Halides

The reaction between an acetylide ion and an alkyl halide can proceed via a nucleophilic substitution pathway. Acetylide anions, being strong bases and excellent nucleophiles, readily participate in these reactions. chemistrysteps.comlibretexts.org The efficiency of this substitution is highly dependent on the steric environment of the alkyl halide. youtube.com

With sterically unhindered primary alkyl halides, the reaction generally proceeds through an SN2 mechanism, leading to the desired alkylated alkyne. chemistrysteps.comjove.com However, when employing sterically hindered secondary or tertiary halides, such as a cyclohexyl halide, the reaction landscape becomes more complex. ucalgary.cachemistrysteps.com The bulky nature of these substrates can impede the backside attack required for an SN2 reaction, often leading to competing elimination reactions. youtube.comjove.com For instance, the reaction of an acetylide with a tertiary alkyl halide is more likely to result in elimination. ucalgary.ca

| Reactant 1 | Reactant 2 | Conditions | Product | Mechanism |

| Terminal Alkyne | Primary Alkyl Halide | Strong Base (e.g., NaNH2) | Internal Alkyne | SN2 |

| Terminal Alkyne | Secondary Alkyl Halide | Strong Base | Mixture of Alkyne and Alkene | SN2/E2 Competition |

| Terminal Alkyne | Tertiary Alkyl Halide | Strong Base | Alkene (Elimination Product) | E2 |

Mechanistic Considerations for SN2 vs. E2 Pathways in Tertiary Alkylation

The competition between SN2 (bimolecular nucleophilic substitution) and E2 (bimolecular elimination) pathways is a critical factor in the alkylation of terminal alkynes with sterically hindered halides. chemistrysteps.commasterorganicchemistry.com Tertiary alkyl halides, in particular, are prone to elimination reactions. ucalgary.cayoutube.com

The acetylide ion, while a potent nucleophile, is also a strong base. chemistrysteps.comyoutube.com When it encounters a sterically hindered tertiary alkyl halide, abstracting a proton from a beta-carbon to initiate an E2 elimination often becomes a more favorable pathway than the sterically demanding backside attack required for an SN2 reaction. chemistrysteps.comlibretexts.org This is because the transition state for E2 is less sterically congested than that of the SN2 reaction in this context. quora.com Consequently, treating a tertiary alkyl halide with an acetylide ion predominantly yields an alkene rather than the desired substituted alkyne. chemistrysteps.comlibretexts.org

Dehydrohalogenation Routes to Cyclohexyl-Substituted Alkynes

An alternative approach to forming cyclohexyl-substituted alkynes is through double dehydrohalogenation of a dihalide. youtube.com This elimination reaction can be performed on either a vicinal dihalide (halogens on adjacent carbons) or a geminal dihalide (halogens on the same carbon). youtube.com By using a strong base, two molecules of hydrogen halide are eliminated to form the alkyne's triple bond. youtube.comyoutube.com

This method can be particularly useful for synthesizing terminal alkynes. If a terminal alkyne is the desired product, an excess of a very strong base like sodium amide (NaNH2) is often used. youtube.com Two equivalents of the base are required for the double dehydrohalogenation, and a third equivalent is needed to deprotonate the resulting terminal alkyne, forming a stable acetylide salt. A subsequent aqueous workup can then protonate the acetylide to yield the terminal alkyne. youtube.com

Stereoselective Approaches to Cyclohexane-Alkyne Frameworks

Achieving stereocontrol in the synthesis of complex molecules containing both cyclohexane (B81311) and alkyne moieties is a significant challenge. Modern synthetic methods have been developed to address this, enabling the precise arrangement of substituents on the cyclohexane ring.

Iridium-Catalyzed Annulation Strategies for Stereoselective Cyclohexane Core Formation

Iridium catalysts have emerged as powerful tools for the stereoselective construction of cyclohexane rings. acs.orgnih.gov One notable strategy involves an iridium-catalyzed (5 + 1) annulation of methyl ketones with 1,5-diols. acs.orgnih.gov This process occurs through two sequential hydrogen borrowing reactions, allowing for the direct synthesis of multi-substituted cyclohexane products with a high degree of stereocontrol. acs.orgnih.gov While this method directly forms a substituted cyclohexane core, subsequent functionalization would be necessary to introduce the alkyne group. Other iridium-catalyzed reactions, such as the deoxygenation of tertiary cycloalkanols, also exhibit excellent diastereoselectivity, which is governed by the steric environment of the carbocation intermediate. rsc.org Additionally, iridium-based catalysts are effective in promoting tandem alkene isomerization-Cope rearrangements, which can lead to the formation of cyclic structures with high stereocontrol. nih.govrsc.org

Stereospecific Synthesis of Highly Substituted Alkenes from Alkynes via Organoborane Intermediates

Organoboranes are versatile intermediates in organic synthesis, allowing for the stereospecific transformation of alkynes into highly substituted alkenes. acs.orgnih.gov A common approach involves the hydroboration of a 1-halo-1-alkyne, which proceeds with high regio- and stereoselectivity. nih.gov The resulting organoborane can then undergo further reactions, such as migratory insertion, with strict inversion of configuration. nih.gov While this method directly yields alkenes, the principles of stereocontrol derived from organoborane chemistry are applicable to the broader challenge of synthesizing complex, stereochemically defined structures that could be precursors to or derived from cyclohexane-alkyne frameworks. Another powerful technique is the copper and nickel-catalyzed hydroalkylation of terminal alkynes, which allows for the stereospecific synthesis of E-alkenes. nih.gov

Catalytic Synthesis of Hindered Alkyne Building Blocks

The catalytic synthesis of sterically hindered alkynes, particularly those containing a quaternary carbon center, is a field of active research. These structural motifs are important in medicinal chemistry and materials science. The direct construction of a bond between a bulky group, like a cyclohexane ring, and a tertiary propargylic carbon, as in (2-Methylbut-3-yn-2-yl)cyclohexane, requires sophisticated catalytic systems to overcome significant steric barriers.

While a direct documented catalytic synthesis of this compound is not readily found in the literature, several catalytic strategies for analogous structures provide a blueprint for its potential synthesis. These methods often involve the coupling of a suitable cyclohexyl precursor with a propargyl-containing fragment.

One plausible approach involves the catalytic alkynylation of cyclohexanone (B45756). The synthesis of the related compound, 1-ethynylcyclohexanol, is well-established and can be achieved by reacting cyclohexanone with sodium acetylide in liquid ammonia. wikipedia.org This reaction, however, yields a tertiary alcohol, not the target quaternary center with an additional methyl group. To achieve the desired structure, a modified approach starting from a different precursor or employing a different catalytic system would be necessary.

C-H Activation and Functionalization Strategies

A powerful and modern approach for the formation of carbon-carbon bonds is through transition-metal-catalyzed C-H activation. This strategy avoids the pre-functionalization of starting materials, leading to more atom-economical and efficient syntheses. Rhodium catalysts, in particular, have shown great promise in C-H functionalization reactions involving alkynes. ontosight.aichemicalbook.comgoogle.comnih.govnih.gov

Theoretically, a direct C-H activation of cyclohexane and its subsequent coupling with a suitable alkyne precursor like 2-methyl-3-butyn-2-ol (B105114) could lead to the desired product. However, the selective activation of a C-H bond on a simple alkane like cyclohexane and its subsequent reaction with a sterically hindered alkyne is a formidable challenge. Rhodium(II) catalysts are known to catalyze C-H functionalization of even electron-deficient methyl groups, showcasing their high reactivity. nih.gov Furthermore, rhodium(II) catalysts have been successfully used in the C-H functionalization of cyclobutanes, demonstrating their applicability to cyclic systems. nih.gov

The following table summarizes selected examples of rhodium-catalyzed C-H functionalization reactions with alkynes, which could serve as a basis for developing a synthesis for this compound.

| Catalyst System | Substrate 1 | Substrate 2 | Product | Yield (%) | Reference |

| [Rh(CO)2Cl]2 | Indole | Propargyl Alcohol | γ-Carboline derivative | High | chemicalbook.com |

| Rh2(S-DOSP)4 | Tertiary propargylic alcohol | Methyl aryldiazoacetate | Allene | up to 88 | ontosight.ai |

| [Cp*RhCl2]2/Cu(OAc)2 | Benzamide | Diphenylacetylene | Isoquinolone | Good | chemicalbook.com |

Interactive Data Table: Rhodium-Catalyzed C-H Functionalization Reactions

Note: The yields and specific products are dependent on the specific reactants and conditions used in the cited literature.

Another potential strategy is the palladium-catalyzed cross-coupling of a cyclohexyl Grignard reagent with a suitable propargyl halide. Palladium-catalyzed cross-coupling reactions of alkyl and cycloalkyl Grignard reagents with aryl bromides have been shown to be effective, particularly with the use of zinc halide additives to "soften" the Grignard reagent. organic-chemistry.orgnih.gov This approach would require the synthesis of a suitable propargyl halide derived from 2-methyl-3-butyn-2-ol.

Challenges in Constructing Sterically Hindered Tertiary Alkynes

The primary challenge in the synthesis of molecules like this compound lies in the construction of the sterically congested quaternary carbon center. This carbon is bonded to a bulky cyclohexyl group, two methyl groups, and an ethynyl (B1212043) group. The significant steric hindrance makes it difficult for reagents to access the reaction center.

Key challenges include:

Steric Hindrance: The bulky nature of the cyclohexyl group can prevent the close approach of the reactants required for bond formation. This steric clash can significantly lower reaction rates and yields.

Formation of Quaternary Centers: Creating a carbon atom bonded to four other carbon atoms is inherently difficult due to steric strain. When one of these substituents is a bulky cycloalkane, the challenge is amplified.

Side Reactions: Under harsh reaction conditions that might be required to overcome steric hindrance, side reactions such as elimination or rearrangement can become more prevalent. For instance, in SN2-type reactions involving a tertiary halide, elimination is often the major pathway.

Catalyst Deactivation: The steric bulk of the substrates can also lead to the deactivation of the catalyst by blocking the active sites.

Overcoming these challenges often requires the careful design of the synthetic route and the selection of highly active and selective catalysts. For example, using more reactive organometallic reagents or employing catalysts with specific ligand architectures designed to accommodate bulky substrates can be beneficial. The use of intramolecular strategies, where the reacting partners are tethered together, can also help to overcome the unfavorable entropy of bringing two bulky groups together.

The following table provides examples of synthetic methods for sterically hindered tertiary alkynes and highlights the challenges and strategies employed.

| Method | Substrates | Product Type | Key Challenge | Strategy/Catalyst | Reference |

| Alkynylation of Ketones | Cyclohexanone, Sodium Acetylide | Tertiary Propargyl Alcohol | Formation of quaternary center | Use of strong base in liquid ammonia | wikipedia.org |

| Pd-catalyzed Cross-Coupling | Cyclopropylmagnesium bromide, Aryl bromide | Cyclopropyl arene | Grignard reactivity | Addition of ZnBr2, Pd(OAc)2/P(t-Bu)3 | organic-chemistry.orgnih.gov |

| Rh-catalyzed C-H Activation | Benzamide, Alkyne | Isoquinolone | Directing group assisted C-H activation | [Cp*RhCl2]2, Cu(OAc)2 | chemicalbook.com |

Interactive Data Table: Synthetic Strategies for Hindered Alkynes

Mechanistic Investigations and Transformative Reactions of 2 Methylbut 3 Yn 2 Yl Cyclohexane Derivatives

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic molecules. This section explores several key cycloaddition methodologies involving derivatives of (2-Methylbut-3-yn-2-yl)cyclohexane, a compound characterized by a sterically demanding cyclohexyl group attached to a tertiary propargyl alcohol moiety.

Transition Metal-Catalyzed [2+2+2] Cycloadditions Involving Cyclohexyl-Substituted Alkynes

Transition metal-catalyzed [2+2+2] cycloadditions offer an efficient route to synthesize highly substituted benzene (B151609) rings and other cyclic systems from three unsaturated components, typically alkynes. nih.govpsu.edu This reaction is remarkable for its ability to assemble complex molecular frameworks in a single step. nih.gov The general approach involves the coupling of three alkyne units, which can be problematic when trying to control chemoselectivity in heterotrimerizations, often leading to complex mixtures. nih.gov A common strategy to overcome this is to tether two of the alkyne components, thereby controlling the metallacycle formation through geometric and entropic constraints. nih.gov

The steric properties of the substituents on the alkyne play a critical role in the outcome of [2+2+2] cycloadditions. Research has shown that sterically demanding groups can significantly hinder the reaction. For instance, in manganese-catalyzed [2+2+2] cycloadditions, substrates bearing a bulky cyclohexyl substituent failed to yield the desired product. nih.gov This is attributed to the inability of a sterically encumbered alkyne to coordinate effectively to an already congested metal center. nih.gov

Similarly, in gold(I)-catalyzed intermolecular [2+2] cycloadditions, the use of sterically hindered catalysts is crucial for activating terminal alkynes selectively. organic-chemistry.org This highlights the delicate balance of steric factors between the substrate and the catalyst. For a substrate like this compound, the bulky cyclohexyl group combined with the tertiary carbon adjacent to the alkyne presents a significant steric barrier. This would likely necessitate carefully chosen catalysts with specific ligand environments to accommodate such a hindered substrate and achieve successful cyclotrimerization. The regioselectivity of the insertion of the third alkyne is also influenced by steric factors, often favoring the formation of the less sterically hindered product. researchgate.net

| Catalyst System | Alkyne Substituent | Observation | Reference |

| Mn-based catalyst | Cyclohexyl | Reaction failed to give product due to steric hindrance. | nih.gov |

| Rhodium catalyst | Propargyl ether with bulky silyl (B83357) group | Successful cycloaddition, indicating catalyst tolerance. | uwindsor.ca |

| Cp*RuCl(COD) | Various alkynes and diynes | Effective for [2+2+2] cyclotrimerization, forming fused aromatic systems. Regioselectivity yields the more sterically hindered product in some cases. | researchgate.net |

Intramolecular [5+2] Cycloadditions and Homo-Ene Pathways with Cyclohexyl Analogs

Intramolecular [5+2] cycloadditions, particularly those involving oxidopyrylium ylides or vinylcyclopropanes (VCPs), are powerful methods for constructing seven-membered rings, which are common motifs in bioactive natural products. pku.edu.cnnih.govacs.org These reactions provide access to complex bicyclic systems that are otherwise difficult to synthesize. pku.edu.cn

For analogs of this compound, where the alkyne is part of a tethered system, the steric bulk of the cyclohexyl group would be a key determinant of reactivity and stereoselectivity. In studies of intramolecular [5+2] cycloadditions of alkenyl-substituted VCPs, the length and nature of the tether are critical. pku.edu.cn A bulky substituent like a cyclohexyl group on the tether could influence the conformational preferences of the transition state, thereby directing the stereochemical outcome of the cycloaddition. acs.org For instance, the introduction of a chiral sulfinyl group on the alkene partner can induce complete diastereodifferentiation in intramolecular [5+2] cycloadditions, a principle that could be extended to systems with chiral cyclohexyl derivatives. acs.org In some cases, depending on the tether length and reaction conditions, rhodium(I)-catalyzed reactions of ene-VCPs can lead to [3+2] cycloaddition products instead of the expected [5+2] adducts. pku.edu.cn The presence of a bulky cyclohexyl group could potentially favor one pathway over the other.

| Reaction Type | Substrate Feature | Catalyst | Outcome | Reference |

| Intramolecular [5+2] Cycloaddition | Alkene with homochiral p-tolylsulfinyl group | Thermal | Total diastereodifferentiation, affording enantiomerically pure oxa-bridged bicyclo[5.3.0]decane systems. | acs.org |

| Rh(I)-Catalyzed Cycloaddition | σ-Ene-vinylcyclopropane with short tether | [Rh(dppm)]SbF6 | Novel [3+2] cycloaddition product instead of the anticipated type II [5+2] product. | pku.edu.cn |

| Catalytic Enantioselective [5+2] Cycloaddition | 3-Hydroxy-4-pyrone-derived oxidopyrylium ylide | L-proline-derived catalyst | Access to highly functionalized 8-oxabicyclo[3.2.1]octanes with high enantioselectivity. | nih.gov |

Azide-Alkyne Cycloaddition (AAC) Chemistry with Cyclohexyl Moieties

The azide-alkyne cycloaddition (AAC), a cornerstone of "click chemistry," is a highly efficient method for forming 1,2,3-triazoles. acs.orgjetir.orgwikipedia.org This reaction can be catalyzed by copper(I) to yield 1,4-disubstituted triazoles (CuAAC) or by ruthenium(II) to regioselectively produce 1,5-disubstituted triazoles (RuAAC). organic-chemistry.orgacs.orgnih.gov

Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides excellent regioselectivity for the 1,5-disubstituted triazole isomer, complementing the 1,4-selectivity of CuAAC. acs.orgnih.govnih.gov Catalysts such as CpRuCl(PPh₃)₂ and CpRuCl(COD) are effective for the reaction of various azides with both terminal and internal alkynes. organic-chemistry.orgnih.gov The reaction is proposed to proceed through an oxidative coupling mechanism to form a ruthenacycle intermediate, followed by reductive elimination. organic-chemistry.org

For a sterically hindered alkyne like this compound, the RuAAC reaction is expected to be tolerant. The mechanism does not involve the formation of a ruthenium acetylide, which allows internal alkynes to participate readily. wikipedia.orgorganic-chemistry.org This suggests that the tertiary substitution at the propargylic position might not impede the reaction significantly. The broad substrate scope of RuAAC, including its tolerance for various functional groups, makes it a valuable tool for modifying complex molecules containing the this compound moiety. acs.orgchalmers.se

| Catalyst | Alkyne Type | Azide (B81097) Type | Product | Reference |

| CpRuCl(PPh₃)₂ | Terminal | Primary, Secondary | 1,5-disubstituted 1,2,3-triazole | organic-chemistry.orgnih.gov |

| CpRuCl(COD) | Internal | Primary, Secondary | Fully substituted 1,2,3-triazole | organic-chemistry.org |

| Cp*RuCl(PPh₃)₂ | Phenylacetylene | Benzyl azide | 1-Benzyl-5-phenyl-1H-1,2,3-triazole | acs.org |

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is an extremely robust and widely used reaction that selectively produces 1,4-disubstituted 1,2,3-triazoles, often in very high yields. acs.orgjetir.org The reaction proceeds under mild conditions and is tolerant of a wide variety of functional groups. jetir.orgtaylorfrancis.com The mechanism involves the formation of a copper-acetylide intermediate. acs.orgwikipedia.org

The kinetics and success of CuAAC can be influenced by the steric bulk of the alkyne substituent. While the reaction is generally not highly sensitive to steric effects, very bulky groups can impact the reaction rate. taylorfrancis.com In the case of this compound, the steric hindrance is significant. However, studies on various terminal alkynes have shown that even tertiary propargyl amides can react efficiently, although some tertiary propargyl carbamates may be unsuitable due to copper-induced fragmentation. nih.gov The reactivity of different alkynes in CuAAC does not vary dramatically, suggesting that with appropriate ligand acceleration, such as using THPTA, the reaction should proceed effectively even with a hindered substrate. nih.govmedchemexpress.com

Cu-Promoted Sydnone (B8496669) Cycloadditions and Mechanistic Elucidation

The [3+2] cycloaddition between sydnones, which are mesoionic heterocyclic compounds, and alkynes is a powerful method for synthesizing pyrazoles. chemistryviews.org While thermal cycloadditions often require harsh conditions, the use of copper catalysts significantly accelerates the reaction, allowing it to proceed under milder conditions with reduced reaction times. chemistryviews.orgwhiterose.ac.uk

Research into copper-promoted sydnone cycloadditions has revealed a fascinating dichotomy in regioselectivity, which can be controlled by the choice of the copper salt. nih.govresearchgate.net Studies by Harrity and colleagues have shown that using copper(II) triflate (Cu(OTf)₂) as a promoter for the reaction between a sydnone and a terminal alkyne typically yields 1,3-disubstituted pyrazoles. chemistryviews.orgnih.gov In contrast, switching the promoter to copper(II) acetate (B1210297) (Cu(OAc)₂) leads to the formation of the corresponding 1,4-isomers. chemistryviews.orgnih.gov

Mechanistic investigations, supported by experimental and theoretical studies, provide insight into this catalyst-controlled regioselectivity. chemistryviews.orgwhiterose.ac.uk The proposed mechanism for the Cu(OTf)₂-promoted reaction involves the copper salt acting as a Lewis acid, activating the sydnone component and making it more susceptible to cycloaddition. whiterose.ac.uknih.gov On the other hand, the Cu(OAc)₂ system is believed to promote the in-situ formation of a reactive copper(I) acetylide from the terminal alkyne. whiterose.ac.uknih.gov This copper acetylide then participates in the cycloaddition, leading to the complementary regiochemical outcome. While these mechanistic studies have focused on terminal alkynes, the principles of Lewis acid activation of the sydnone or metal-acetylide formation are applicable to internal alkynes like this compound, where the steric and electronic properties of the cyclohexyl and tertiary carbon substituents would influence reaction rates and regioselectivity.

Table 1: Catalyst Effect on Regioselectivity in Cu-Promoted Sydnone Cycloadditions Data based on reactions with terminal alkynes, illustrating the principle of catalyst control.

| Copper Salt | Predominant Product | Proposed Mechanism |

| Cu(OTf)₂ | 1,3-Disubstituted Pyrazole (B372694) | Lewis acid activation of the sydnone whiterose.ac.uknih.gov |

| Cu(OAc)₂ | 1,4-Disubstituted Pyrazole | Formation of a reactive Cu(I) acetylide whiterose.ac.uknih.gov |

Hydrofunctionalization Reactions

Hydrofunctionalization reactions represent a fundamental class of transformations for converting alkynes into more complex and valuable substituted alkenes.

Regio- and Stereoselective 1,2-Oxyhalogenation of Non-Conjugated Internal Alkynes

The conversion of internal alkynes into highly substituted alkenes is a significant challenge in organic synthesis. A recently developed catalytic method achieves the 1,2-oxyhalogenation of non-conjugated internal alkynes to produce tetrasubstituted alkenes with high levels of regio- and stereoselectivity. nih.gov This transformation proceeds through a proposed Pd(II)/Pd(IV) catalytic cycle. nih.gov The reaction's success hinges on a directed oxypalladation step, where a directing group, such as an N,N-bidentate 2-(pyridin-2-yl)isopropyl (PIP) amide, facilitates the formation of a stable six-membered palladacycle intermediate. nih.gov This directed nucleopalladation dictates the regiochemical outcome of the subsequent halogenation step.

In the absence of a strong directing group, the inherent steric and electronic properties of the alkyne substituents, such as the cyclohexyl group in this compound, would play a dominant role in determining the stereochemical outcome. The bulky cyclohexyl group, along with the adjacent quaternary carbon, creates significant steric hindrance on one side of the alkyne. In a non-directed oxyhalogenation, an incoming electrophile and nucleophile would preferentially add to the less sterically encumbered face of the alkyne π-system. This steric bias would favor the formation of a specific diastereomer. The general principle that increased nucleophile reactivity can lead to higher 1,2-trans selectivity in similar systems suggests that the choice of both the halogen source and the oxygen-based nucleophile would be critical in controlling the stereochemistry. nih.gov

Metal-Catalyzed Hydroboration and Hydrosilylation of Alkynes

Metal-catalyzed hydroboration and hydrosilylation are atom-economical methods for introducing boron and silicon moieties, respectively, across a carbon-carbon triple bond. These reactions are invaluable as the resulting vinylboronates and vinylsilanes are versatile intermediates in organic synthesis. escholarship.org The hydroboration of alkynes can be catalyzed by various transition metals, including earth-abundant metals like nickel, offering a cost-effective approach. escholarship.org

Hydrosilylation, the addition of a silicon hydride across the alkyne, is also commonly promoted by transition metal catalysts, with platinum complexes being particularly effective. researchgate.netmdpi.com For an unsymmetrical internal alkyne like this compound, the regioselectivity of the addition is a key consideration. The reaction involving the structurally similar alkyne, 2-methylbut-3-yn-2-ol, catalyzed by a platinum complex, demonstrates the feasibility of this transformation. researchgate.net The bulky tert-butyl like group (C(CH₃)₂-cyclohexyl) would sterically direct the incoming silyl group to the less hindered carbon of the alkyne, while the hydride adds to the more substituted carbon. The choice of catalyst and silane (B1218182) can influence the regio- and stereoselectivity of the addition. mdpi.com

Table 2: Representative Metal-Catalyzed Hydrofunctionalization of Alkynes

| Reaction | Catalyst Type | Substrate Example | Product Type |

| Hydroboration | Nickel-based escholarship.org | Internal Alkyne | Vinylboronate |

| Hydrosilylation | Platinum-based researchgate.net | 2-methylbut-3-yn-2-ol | Vinylsilane |

| Hydrosilylation | Cobalt-based mdpi.com | Internal Alkyne | Vinylsilane (syn-adduct) |

Hydrothiolation and Hydroselenation Reactions of Cyclohexyl-Substituted Alkynes and Allenes

The addition of thiols (hydrothiolation) or selenols (hydroselenation) to alkynes produces vinyl sulfides and vinyl selenides, which are important building blocks in synthesis. nih.gov These reactions can be promoted by radicals, acids, bases, or transition metals, with the catalyst choice being crucial for controlling regioselectivity (Markovnikov vs. anti-Markovnikov addition). nih.govnih.gov

For instance, rhodium complexes can catalyze the hydrothiolation of alkynes with both alkyl and aryl thiols, often yielding branched alkyl vinyl sulfides (Markovnikov products) with high regioselectivity. nih.gov Conversely, heterogeneous catalysts like copper nanoparticles on a titanium dioxide support (CuNPs/TiO₂) have been shown to promote the hydrothiolation of activated alkynes with high regio- and stereoselectivity for the anti-Markovnikov Z-vinyl sulfide (B99878). nih.govresearchgate.net Furthermore, specific half-sandwich nickel(II) complexes have been developed to selectively produce the challenging Markovnikov-type α-vinyl thioethers from terminal alkynes. researchgate.net For a substrate like this compound, the significant steric difference between the two carbons of the alkyne would strongly influence the regiochemical outcome, with catalyst choice providing a means to tune the selectivity between the two possible vinyl sulfide regioisomers. While less common, hydroselenation reactions are mechanistically similar and would be expected to follow similar trends in reactivity and selectivity based on the catalyst and substrate structure.

Hydroalkylation Strategies Involving Cyclohexyl-Containing Substrates

Hydroalkylation, the net addition of a C-H bond across an alkyne, is a powerful method for constructing carbon-carbon bonds. nih.gov Modern catalytic methods have enabled significant advances in this area. One notable strategy involves the merger of photoredox and nickel catalysis for the anti-Markovnikov hydroalkylation of terminal alkynes. nih.gov

For internal alkynes such as this compound, a particularly effective method is the decarboxylative hydroalkylation, which uses a nickel catalyst to couple alkyl carboxylic acids with the alkyne. princeton.edu This reaction proceeds by generating an alkyl radical from the carboxylic acid, which is then captured by a nickel complex. Subsequent migratory insertion of the alkyne into the nickel-alkyl bond, followed by protonolysis, generates the final stereodefined olefin product. princeton.edu This method tolerates a wide range of functional groups and can be applied to internal alkynes. princeton.edu In the case of this compound, the regioselectivity of the migratory insertion step would be dictated by the steric environment of the alkyne. The nickel-alkyl group would preferentially add to the less sterically hindered carbon atom of the alkyne (the one bonded to the methyl groups), leading to a predictable major regioisomer. princeton.edu

Migratory Insertion Reactions in Organometallic Chemistry

Migratory insertion is a fundamental reaction type in organometallic chemistry where two ligands on a metal complex combine. wikipedia.org This process is crucial in many catalytic cycles, including those involving alkyne functionalization. The reaction involves the formal insertion of one ligand, typically an unsaturated molecule like an alkyne or alkene, into a metal-ligand bond. wikipedia.org The stereochemistry of the products can often reveal the underlying mechanism, distinguishing it from simple insertion reactions. wikipedia.org

Computational studies are invaluable for elucidating the complex mechanisms of migratory insertion reactions involving derivatives of this compound. These theoretical investigations provide insights into the transition states and intermediates that govern the stereochemical and regiochemical outcomes of these reactions.

For instance, in reactions where an alkyne inserts into a metal-carbon bond, computational models can predict which of the two acetylenic carbons will form a bond with the metal and which will bind to the migrating group. This regioselectivity is often influenced by a combination of steric and electronic factors. bohrium.com The bulky cyclohexyl and tertiary alkyl groups of this compound derivatives would be expected to exert significant steric influence on the transition state geometry, thereby directing the regiochemical outcome.

Furthermore, computational analysis can predict the stereochemistry of the resulting vinyl-metal complex. Migratory insertions into alkynes are typically syn, meaning the metal and the migrating group add to the same face of the alkyne, leading to a cis-alkene product. libretexts.org However, isomerization to a more thermodynamically stable trans product can sometimes occur. libretexts.org Density functional theory (DFT) calculations can model the energy profiles of both the kinetic and thermodynamic pathways, helping to understand the conditions under which each stereoisomer might be favored.

The rates of migratory insertion reactions involving this compound derivatives are governed by a delicate interplay of steric and electronic factors. wikipedia.orgberkeley.edu

Electronic Factors: The electronic properties of both the metal center and the alkyne substrate are critical in determining the rate of migratory insertion.

Metal Oxidation State: A higher oxidation state on the metal center generally increases the rate of insertion. wikipedia.org

Ligand Effects: Electron-withdrawing ancillary ligands on the metal complex can make the metal center more electrophilic, which can accelerate the migratory insertion step. berkeley.edu

Alkyne Substituents: The electronic nature of the substituents on the alkyne also plays a role. In some systems, electron-poor alkynes have been shown to react faster than electron-rich ones. berkeley.edu This is attributed to a more stable transition state for the insertion step, even though the initial coordination of the electron-rich alkyne to the metal may be stronger. berkeley.edu

| Factor | Influence on Migratory Insertion Rate |

| Steric Hindrance | Can either increase the rate by promoting proximity of reactants or decrease it by hindering coordination. wikipedia.orgberkeley.edu |

| Metal Oxidation State | Higher oxidation states tend to increase the reaction rate. wikipedia.org |

| Ancillary Ligands | Electron-poor ligands on the metal can accelerate the insertion step. berkeley.edu |

| Alkyne Electronics | Electron-poor alkynes may react faster due to a more stabilized transition state for insertion. berkeley.edu |

Divergent Functionalization Pathways of Alkynes

The unique electronic and structural properties of alkynes make them versatile building blocks in organic synthesis. rsc.orgresearchgate.net Recent advancements have focused on developing divergent functionalization strategies, allowing for the synthesis of a variety of stereoisomeric products from a single starting alkyne. nih.gov

Organic photoredox catalysis has emerged as a powerful tool for activating relatively inert organic molecules under mild conditions. nih.govthieme-connect.com This strategy is particularly effective for the functionalization of alkynes, which are often resistant to conventional oxidation methods. nih.govnih.gov The process typically involves the use of an organic dye, such as an acridinium (B8443388) salt, which, upon excitation by visible light, can engage in a single-electron transfer (SET) with the alkyne. nih.govthieme-connect.com

This SET process generates a highly reactive vinyl cation radical intermediate. nih.govthieme-connect.com This intermediate can then be trapped by various nucleophiles, leading to a diverse range of difunctionalized products. nih.govthieme-connect.comresearchgate.net The nature of the nucleophile dictates the final product, allowing for divergent synthesis. nih.govthieme-connect.com For example, the reaction of an alkyne with a photoredox catalyst in the presence of pyrazole can lead to a double addition product. nih.gov

A key feature of this methodology is the ability to control diastereoselectivity. Interestingly, the addition of lithium Lewis acids has been shown to reverse the diastereocontrol in some of these transformations. nih.govthieme-connect.comresearchgate.net

| Catalyst System | Key Intermediate | Outcome |

| Acridinium organic dyes | Vinyl cation radical nih.govthieme-connect.com | Divergent difunctionalization based on the nucleophile used. nih.govthieme-connect.com |

| [Ru(bpy)3]2+ | Triplet excited state beilstein-journals.orgresearchgate.net | Can initiate both oxidative and reductive cycles for various organic transformations. beilstein-journals.orgresearchgate.net |

The development of stereo-divergent methods for alkyne functionalization allows for precise control over the geometry of the resulting alkenes, enabling the selective synthesis of either E- or Z-isomers. rsc.orgnih.gov This is of great importance as the stereochemistry of a molecule can drastically alter its biological activity and material properties.

Recent breakthroughs in this area include the use of innovative catalytic systems to achieve exceptional stereoselectivity. rsc.orgresearchgate.netrsc.org These methods often employ transition metals like cobalt, nickel, and palladium for reactions such as hydrogenation, hydroboration, and hydrosilylation. rsc.orgresearchgate.net Dual-catalytic systems and energy transfer catalysis have also emerged as powerful tools for achieving unprecedented levels of stereocontrol. researchgate.netrsc.org

These strategies enhance synthetic efficiency and provide deeper insights into the mechanistic details of these transformations. nih.gov By enabling access to a wide array of stereoisomeric products from a single alkyne precursor, stereo-divergent functionalization expands the toolbox for creating complex molecular architectures with high precision. rsc.orgnih.govrsc.org

Regio- and Stereoselective C-H Functionalization Adjacent to Cyclohexyl Rings

Direct C-H functionalization is a highly sought-after transformation in organic synthesis as it allows for the modification of molecules at positions that are often unreactive. The C-H bonds adjacent to the cyclohexyl ring in derivatives of this compound present a unique challenge and opportunity for selective functionalization.

Rhodium-catalyzed C-H insertion reactions have shown promise in achieving high levels of regio- and stereoselectivity. nih.gov By carefully selecting the rhodium catalyst and its ligand framework, it is possible to differentiate between various C-H bonds within the same molecule. nih.gov For example, in strained systems like cyclobutanes, different catalysts can lead to either 1,1-disubstituted or cis-1,3-disubstituted products, demonstrating the power of catalyst control in directing regioselectivity. nih.gov

Another approach involves copper-promoted three-component reactions. For instance, the decarbonylative alkylative arylation of terminal alkynes with aliphatic aldehydes and arenes can provide access to tri-substituted olefins with good chemo-, regio-, and stereo-selectivities. rsc.org This type of reaction proceeds through the generation of alkyl radicals which then add to the alkyne, followed by C-H arylation. rsc.org

Recent developments have also shown that plasma-microdroplet approaches can be used to activate inert C-H bonds in alkanes like cyclohexane (B81311), leading to the formation of functionalized intermediates that can undergo further reactions. acs.org This highlights the expanding repertoire of methods available for the challenging task of selective C-H functionalization.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful method for investigating the electronic structure and predicting the reactivity of organic molecules. mdpi.com By calculating the electron density, DFT can provide accurate information about molecular geometries, orbital energies, and potential energy surfaces. For this compound, DFT studies are crucial for understanding how the interplay between the bulky cyclohexyl group and the reactive alkyne moiety dictates its chemical behavior.

DFT calculations can elucidate the nature of the frontier molecular orbitals (HOMO and LUMO) of this compound. The distribution and energy of these orbitals are fundamental to predicting how the molecule will interact with other species. The highest occupied molecular orbital (HOMO) is typically associated with the π-system of the alkyne, making it the primary site for electrophilic attack. The lowest unoccupied molecular orbital (LUMO) would be the corresponding π* anti-bonding orbital.

A hypothetical DFT study on this compound would likely reveal that the electron density is highest around the carbon-carbon triple bond, making it a nucleophilic region susceptible to attack by electrophiles. The calculated molecular electrostatic potential (MEP) map would visually confirm this, showing regions of negative potential (red/yellow) localized on the alkyne. mdpi.com

A significant application of DFT is the mapping of reaction pathways and the characterization of transition states. acs.orgmasterorganicchemistry.com For reactions involving this compound, such as hydration, hydrogenation, or cycloadditions, DFT can be used to calculate the energy barriers for different possible mechanisms, thus identifying the most likely reaction pathway.

For instance, in a catalyzed reaction, DFT can model the coordination of the alkyne to a metal center, the subsequent insertion steps, and the final product release. nih.gov The transition state for each elementary step can be located and its structure and energy determined. This information is invaluable for understanding the kinetics and thermodynamics of the reaction.

Consider the rhodium-catalyzed isomerization of an alkyne to a vinylidene. DFT calculations have shown that this process can proceed through a slippage of the π-bound alkyne to a σ-C-H complex, followed by a 1,2-hydrogen shift. rsc.orgnih.gov The energy barrier for this shift can be influenced by the substituents on the alkyne. rsc.orgnih.gov For this compound, the bulky substituent would likely play a significant role in the energetics of such a transformation.

A theoretical investigation into the reaction of this compound could involve the following steps:

Optimization of the ground state geometries of the reactants.

Mapping the potential energy surface to locate transition states for various possible reaction pathways.

Calculation of the activation energies and reaction energies to determine the favored pathway.

The following table presents hypothetical activation free energies for a generic electrophilic addition to this compound, comparing different potential pathways.

| Reaction Pathway | Transition State | Calculated Activation Free Energy (kcal/mol) |

| Direct Protonation | TS1 | 25.3 |

| Metal-Assisted Addition | TS2 | 18.7 |

| Stepwise Addition | TS3 | 22.1 |

This table is generated for illustrative purposes based on general principles of alkyne reactivity and has not been derived from specific experimental or published computational data for this compound.

DFT calculations are instrumental in predicting the regioselectivity and stereoselectivity of reactions involving unsymmetrical alkynes. masterorganicchemistry.comspcmc.ac.in In the case of this compound, while the alkyne itself is substituted symmetrically with respect to the triple bond, its attachment to the chiral cyclohexane ring can lead to stereochemical outcomes.

For reactions like hydroboration or hydration, DFT can be used to compare the energies of the transition states leading to the different possible regioisomers. The regioselectivity is often governed by a combination of electronic and steric effects. rsc.org In many cases, the nucleophile will preferentially attack the alkyne carbon that can better stabilize a partial positive charge in the transition state. mdpi.com

Stereoselectivity, particularly in reactions involving the chiral center of the cyclohexane, can also be rationalized using DFT. By analyzing the different diastereomeric transition states, it is possible to predict which product will be formed in excess. For example, in a reaction where a reagent approaches the alkyne, the bulky cyclohexyl group will direct the attack to the less hindered face of the molecule.

The following table illustrates how DFT can be used to predict the stereochemical outcome of a hypothetical reaction on this compound.

| Approach Trajectory | Diastereomeric Transition State | Relative Energy (kcal/mol) | Predicted Major Product |

| Axial Attack | TS_axial | 2.5 | Minor |

| Equatorial Attack | TS_equatorial | 0.0 | Major |

This table is for illustrative purposes and is based on the general principle that equatorial attack is often favored for substituted cyclohexanes.

Advanced Conformational Analysis of Cyclohexane-Alkyne Moieties and its Reactivity Implications

The cyclohexane ring is known for its conformational flexibility, with the chair conformation being the most stable. pressbooks.pubutexas.edu When substituted, as in this compound, the substituent can occupy either an axial or an equatorial position. The relative stability of these two conformers has a profound impact on the molecule's reactivity. spcmc.ac.in

The (2-Methylbut-3-yn-2-yl) group is a bulky substituent. In general, bulky substituents on a cyclohexane ring strongly prefer the equatorial position to avoid 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. libretexts.orgyoutube.com These repulsive steric interactions destabilize the axial conformer.

A conformational analysis of this compound would involve:

Building both the axial and equatorial conformers.

Performing geometry optimization and energy calculations for both conformers using a suitable computational method (like DFT).

Calculating the energy difference between the two conformers to determine their relative populations at a given temperature.

The preference for the equatorial conformer means that in most reactions, the alkyne group will be positioned away from the bulk of the cyclohexane ring. This has significant implications for reactivity, as the accessibility of the alkyne will be different in the two conformers. For a reaction to occur via the less stable axial conformer, the energy of the transition state would have to be low enough to compensate for the higher ground state energy of this conformer.

The table below shows a hypothetical conformational energy analysis for this compound.

| Conformer | Relative Energy (kcal/mol) | Calculated Equilibrium Population (298 K) |

| Equatorial | 0.0 | >99% |

| Axial | 4.5 | <1% |

This table is illustrative. The energy difference is an estimate based on A-values for similar bulky groups.

The reactivity of the alkyne can also be influenced by more subtle stereoelectronic effects arising from its orientation relative to the cyclohexane ring. For example, the alignment of the C-C sigma bonds of the ring with the π-orbitals of the alkyne could influence the electronic properties of the triple bond.

Mechanistic Insights into Catalytic Cycles and Ligand Effects

Computational studies are essential for unraveling the complex mechanisms of metal-catalyzed reactions involving alkynes. acs.orgmasterorganicchemistry.comrsc.org For a substrate like this compound, understanding the catalytic cycle is key to developing efficient and selective transformations.

DFT can be used to model the entire catalytic cycle, including:

Catalyst Activation: The initial interaction of the catalyst with the reactants.

Substrate Coordination: The binding of the alkyne to the metal center.

Migratory Insertion/Oxidative Addition: The key bond-forming steps.

Reductive Elimination: The final step that releases the product and regenerates the catalyst.

Ligands play a crucial role in tuning the reactivity and selectivity of a metal catalyst. kaust.edu.saacs.org By modifying the steric and electronic properties of the ligands, one can influence every step of the catalytic cycle. DFT studies can systematically investigate the effect of different ligands on the energy profile of the reaction. For example, bulkier ligands can enhance selectivity by creating a more defined reaction pocket, while electron-donating or -withdrawing ligands can alter the electronic properties of the metal center, thereby affecting its catalytic activity.

A computational study on a hypothetical palladium-catalyzed cross-coupling reaction of this compound could compare the effect of different phosphine (B1218219) ligands on the rate-determining step of the reaction.

| Ligand | Steric Parameter (Tolman Cone Angle) | Electronic Parameter (Tolman Electronic Parameter) | Calculated Barrier for Reductive Elimination (kcal/mol) |

| PPh₃ | 145° | 2067 cm⁻¹ | 15.2 |

| P(t-Bu)₃ | 182° | 2056 cm⁻¹ | 18.5 |

| PCy₃ | 170° | 2056 cm⁻¹ | 17.1 |

This table is for illustrative purposes and presents a hypothetical scenario. The values are representative of typical trends observed in computational studies of catalytic cycles.

By understanding these ligand effects at a molecular level, it becomes possible to rationally design more efficient catalysts for specific applications involving sterically demanding alkynes like this compound.

Conclusion

(2-Methylbut-3-yn-2-yl)cyclohexane stands as a representative example of a hindered cycloalkyl-substituted alkyne, a class of compounds with significant potential in modern organic chemistry. While detailed research on this specific molecule is limited, its synthesis is achievable through established methods like Sonogashira coupling and organometallic reactions. Its spectroscopic characteristics can be confidently predicted based on the well-understood behavior of its constituent functional groups. The true value of this compound likely lies in its role as a versatile building block for the creation of more complex molecules and novel materials, inviting further exploration into its reactivity and potential applications.

Advanced Applications in Materials Science and Polymer Chemistry

Monomer Design for Polymerization of Cyclohexyl Alkynes

The design of monomers is a critical first step in creating polymers with desired characteristics. (2-Methylbut-3-yn-2-yl)cyclohexane's structure is particularly well-suited for polymerization. The terminal alkyne group (a carbon-carbon triple bond) is the reactive site for polymerization, while the bulky cyclohexyl and methyl groups influence the physical and chemical properties of the resulting polymer.

The presence of the cyclohexyl group is a key design element. This non-polar, sterically demanding group can impart properties such as increased thermal stability, altered solubility, and specific conformational preferences to the polymer chain. These features are crucial for developing materials with tailored performance in various applications. The design of such monomers allows for the synthesis of a wide variety of new cyclic polymers by simply choosing the appropriate alkyne monomer. researchgate.netnih.gov

Cyclic Polymerization of Alkyne Monomers

Cyclic polymers, which form closed loops rather than linear chains, exhibit distinct physical properties compared to their linear counterparts. researchgate.netnih.gov These differences can include higher glass transition temperatures, lower solution viscosities, and unique self-assembly behaviors. The polymerization of alkyne monomers like this compound has opened new avenues for creating these intriguing cyclic structures. rsc.orgnih.govresearchgate.net

The synthesis of cyclic polymers from alkynes is often facilitated by transition metal catalysts. coaching-center.in These catalysts can activate the alkyne bond and guide the polymerization process to favor the formation of cyclic structures. coaching-center.in This method provides access to a diverse range of cyclic polymers with varying ring sizes and properties, making it a significant area of research in polymer chemistry. coaching-center.in

Mechanistic Studies of Cyclic Polymer Formation from Alkynes

The mechanism of cyclic polymerization of alkynes is a complex process that often involves the formation of a metallacycle intermediate. coaching-center.in This intermediate, a ring-like structure containing the metal catalyst, can then undergo further reactions to grow the polymer chain in a cyclic fashion. coaching-center.in The exact pathway can vary depending on the specific catalyst and reaction conditions used. coaching-center.in

One proposed mechanism involves a ring-expansion polymerization where the alkyne monomers sequentially insert into the metal-carbon bond of the metallacycle, progressively increasing the size of the polymer ring. researchgate.net While the precise mechanisms are still under investigation for many catalyst systems, the formation of these cyclic intermediates is a key step in producing well-defined cyclic polymers from alkyne monomers. researchgate.netcoaching-center.in

Influence of Cyclohexyl Groups on Polymer Topology and Macroscopic Properties

The incorporation of bulky cyclohexyl groups, as in this compound, has a profound impact on the resulting polymer's topology and macroscopic properties. The steric hindrance from the cyclohexyl groups can influence the way the polymer chains pack together in the solid state, affecting properties like crystallinity and melting point.

In solution, the cyclohexyl groups can restrict the flexibility of the polymer backbone, leading to a more rigid and extended conformation. This can affect the polymer's hydrodynamic volume and its interactions with solvents. The presence of these bulky groups can also enhance the thermal stability of the polymer by shielding the polymer backbone from degradation at high temperatures. Furthermore, the topology of a polymer, whether it is cyclic or linear, significantly influences its physical properties and potential applications. researchgate.netnih.govnih.gov

| Property | Influence of Cyclohexyl Group |

| Thermal Stability | Increased |

| Solubility | Altered, generally increased in non-polar solvents |

| Chain Flexibility | Decreased |

| Crystallinity | Potentially disrupted due to steric bulk |

Role as Building Blocks for Functional Materials

Beyond polymerization, the reactive alkyne in this compound makes it a valuable building block for a variety of functional materials. mdpi.comnih.gov The triple bond can participate in a range of chemical reactions, allowing for the introduction of different functional groups and the construction of complex molecular architectures.

Synthesis of Triazole-Based Polymeric Materials

A particularly important application of alkynes is in the synthesis of 1,2,3-triazoles through a reaction known as the Huisgen 1,3-dipolar cycloaddition, often catalyzed by copper(I) in what is known as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. mdpi.comnih.govmdpi.com This reaction is highly efficient and specific, allowing for the reliable formation of triazole rings. mdpi.com

By reacting monomers containing both an alkyne and an azide (B81097) group, or by combining diazide and dialkyne monomers, polymers with triazole units in their backbone can be synthesized. mdpi.com These triazole-containing polymers are of interest due to the unique properties of the triazole ring, which has a large dipole moment and can act as a hydrogen bond acceptor and a ligand for metal ions. mdpi.com This makes them promising candidates for new functional polymers. mdpi.com

Formation of Substituted Alkenes and Aromatic Systems for Material Precursors

The alkyne group in this compound can be readily transformed into other functional groups, such as alkenes and aromatic systems, which are themselves valuable precursors for materials. wou.edu For instance, the partial reduction of the alkyne yields the corresponding alkene, while cyclotrimerization reactions can produce substituted benzene (B151609) rings.

These transformations open up a vast chemical space for the creation of new monomers and material precursors. For example, the resulting alkenes can undergo a variety of addition reactions, and the aromatic systems can be further functionalized to tune their electronic and physical properties. wou.edu This versatility makes this compound a key starting material for the synthesis of a diverse range of organic materials. nsf.gov

Future Directions and Emerging Research Avenues for 2 Methylbut 3 Yn 2 Yl Cyclohexane Chemistry

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The reactivity of the terminal alkyne in (2-Methylbut-3-yn-2-yl)cyclohexane is a focal point for catalytic innovation. While classical methods for alkyne transformations are established, the future lies in developing bespoke catalytic systems that offer superior performance in the context of this compound's specific structure.

Current catalytic hydrations of terminal alkynes often employ mercury(II) salts with strong acids like sulfuric acid to produce methyl ketones, following Markovnikov's rule. libretexts.orgfiveable.melibretexts.org However, the high toxicity of mercury necessitates the development of greener alternatives. Research into water-soluble cobalt(III) porphyrin complexes, which have shown promise in catalyzing the hydration of various terminal alkynes to yield methyl ketones, represents a significant step forward. nih.gov Future work could focus on adapting these cobalt-based systems for this compound, optimizing for the steric hindrance imposed by the adjacent cyclohexyl and methyl groups.

For carbon-carbon bond-forming reactions, such as enyne synthesis, rhodium(I) complexes with specialized pincer ligands have been investigated for the coupling of terminal alkynes. nih.gov These systems can navigate complex mechanistic pathways, including hydrometallation and vinylidene intermediates, to control product isomerism. nih.gov The development of catalysts that can selectively promote head-to-tail or head-to-head coupling of this compound would be a key objective, enabling the synthesis of diverse and complex molecular architectures.

Future research should also target the creation of catalysts that are not only efficient but also highly selective. For a substrate like this compound, achieving high regioselectivity and stereoselectivity in addition reactions is paramount. This involves designing catalysts with precisely tailored steric and electronic properties to overcome the challenges posed by the bulky substituents adjacent to the reactive alkyne moiety.

| Catalytic System | Reaction Type | Potential Product from this compound | Key Research Goal |

| Mercury(II) Sulfate / Sulfuric Acid | Markovnikov Hydration | 1-Cyclohexyl-3,3-dimethylbutan-2-one (B3019368) | Develop mercury-free alternatives |

| Cobalt(III) Porphyrin Complexes | Markovnikov Hydration | 1-Cyclohexyl-3,3-dimethylbutan-2-one | Enhance catalyst turnover and compatibility with sterically hindered substrates. nih.gov |

| Disiamylborane / H₂O₂, NaOH | Anti-Markovnikov Hydration | 2-Cyclohexyl-3,3-dimethylbutanal | Improve selectivity and yields for sterically demanding alkynes. youtube.commsu.edu |

| Rhodium(I)-NHC Pincer Complexes | Enyne Coupling | Dimerized enynes | Control regioselectivity (head-to-head vs. head-to-tail). nih.gov |

| Palladium(OAc)₂ / P(p-tol)₃ | Sonogashira Coupling | Aryl-substituted alkynes | Optimize for copper-free conditions with aryl bromides. researchgate.net |

Exploration of New Reaction Classes and Chemodivergent Transformations

Beyond established alkyne chemistry, future research will likely uncover new reaction pathways for this compound. A key area of interest is the development of chemodivergent reactions, where a single substrate can be directed toward multiple, distinct products by subtly changing the catalyst or reaction conditions.

One primary example of chemodivergence is in the hydration of terminal alkynes. While mercury-catalyzed hydration yields a methyl ketone, the hydroboration-oxidation sequence provides the corresponding aldehyde via an anti-Markovnikov addition. libretexts.orgmsu.edu For this compound, this allows for selective synthesis of either 1-cyclohexyl-3,3-dimethylbutan-2-one or 2-cyclohexyl-3,3-dimethylbutanal from the same starting material. Fine-tuning hydroboration reagents, perhaps using bulky boranes like dicyclohexylborane, could be critical for achieving high selectivity with this sterically congested substrate. youtube.com

The frontier of reaction discovery also includes leveraging modern synthetic strategies like dual catalysis. For instance, the combination of photoredox and cobalt catalysis has recently been used for the remote-Markovnikov hydrohalogenation of allyl carboxylates. acs.orgacs.org Applying similar dual catalytic principles to this compound could unlock unprecedented transformations, such as remote functionalization of the cyclohexyl ring guided by the alkyne group or novel cycloaddition cascades.

Furthermore, reactions involving the terminal C(sp)-H bond are ripe for exploration. While the formation of acetylides for SN2 reactions is a fundamental transformation, more advanced reactions like radical-mediated thiol-yne additions could lead to valuable vinyl thioether products. msu.eduacs.org Investigating the interplay between steric hindrance from the quaternary center and the electronic effects of the alkyne will be crucial in predicting and controlling the outcomes of these novel transformations.

| Reaction Class | Key Reagents | Potential Product Family | Emerging Research Focus |

| Electrophilic Addition | H₂O, HgSO₄, H₂SO₄ | Ketones | Mechanistic studies of keto-enol tautomerism under acidic conditions. libretexts.orgyoutube.com |

| Hydroboration-Oxidation | 1. (Sia)₂BH 2. H₂O₂, NaOH | Aldehydes | Optimizing bulky boranes for regioselectivity with hindered alkynes. youtube.commsu.edu |

| Nucleophilic Addition | NaNH₂ then R-X | Substituted Alkynes | Exploring the utility of the resulting acetylide in complex molecule synthesis. msu.edu |

| Dual Catalysis | Photocatalyst + Metal Catalyst | Novel functionalizations | Applying photoredox/cobalt systems for remote C-H functionalization. acs.orgacs.org |

| Radical Additions | Thiols, Radical Initiator | Vinyl Thioethers | Controlling single vs. double addition of thiols across the triple bond. acs.org |

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The shift towards greener and more efficient chemical manufacturing provides a significant opportunity for the chemistry of this compound. Integrating its synthesis and subsequent transformations into continuous flow systems is a key future direction.

Flow chemistry offers numerous advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety by minimizing the volume of reactive intermediates, and the ability to operate at temperatures above a solvent's boiling point by applying pressure. amt.ukillinois.edu For reactions involving this compound, such as hydrogenations or oxidations, which can be highly exothermic, flow reactors provide precise temperature control, leading to cleaner reactions and higher yields. amt.uk For example, the selective hydrogenation of 2-methyl-3-butyn-2-ol (B105114) to its corresponding alkene, a key precursor for vitamins, has been studied in continuous-flow systems to enhance selectivity and catalyst performance. researchgate.net A similar approach for the selective reduction of the alkyne in this compound could be highly beneficial.

Sustainable synthesis methodologies extend beyond flow chemistry. The principles of green chemistry, such as reducing waste and avoiding hazardous substances, are paramount. ontosight.ai Future research on this compound should prioritize:

Catalyst Recovery and Reuse: Developing heterogeneous catalysts or employing immobilization techniques for homogeneous catalysts used in its transformations.

Atom Economy: Designing reactions, such as cycloadditions, that incorporate most or all of the atoms from the reactants into the final product.

Alternative Energy Sources: Utilizing photochemical or electrochemical methods to drive reactions, reducing the reliance on thermal heating. vapourtec.comnih.gov

By combining the efficiency of flow chemistry with the principles of green chemistry, the synthesis and derivatization of this compound can be made more economically viable and environmentally responsible.

Advanced Spectroscopic Characterization for Complex Structural Elucidation

As the chemistry of this compound expands into more complex transformations, the need for robust and unequivocal structural characterization becomes critical. While standard 1D NMR (¹H and ¹³C) and IR spectroscopy are foundational for routine analysis, the elucidation of intricate product structures will demand more advanced techniques.

For products arising from reactions that generate new stereocenters or result in complex isomeric mixtures, multi-dimensional NMR spectroscopy will be indispensable. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for piecing together the connectivity and stereochemical relationships within a molecule.

In cases where novel crystalline derivatives of this compound are synthesized, single-crystal X-ray diffraction will provide the ultimate, unambiguous proof of structure. This technique has been vital in confirming the outcomes of complex reactions, such as identifying the precise connectivity in a vinyl thioether linkage formed from a terminal alkyne or confirming the regioselectivity of a 1,3-hydrohalogenation product. acs.orgacs.org

Furthermore, the study of reaction mechanisms and the detection of transient intermediates can be facilitated by advanced mass spectrometry techniques coupled with in-situ reaction monitoring. This allows for a deeper understanding of the reaction pathways, helping to rationalize product formation and guide further optimization. The combination of these advanced analytical methods will be crucial for navigating the complexities of future research into this compound chemistry.

Q & A

Q. How do solvent-polymer interactions (e.g., polystyrene-cyclohexane systems) inform solubility studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.